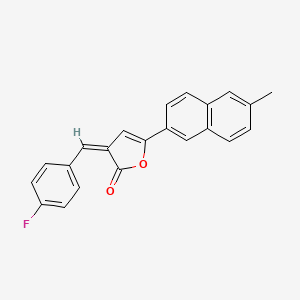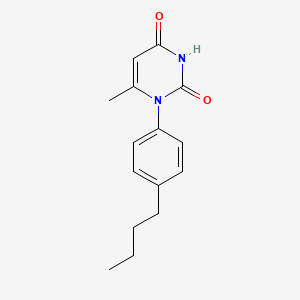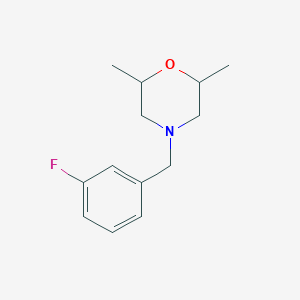
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as FBN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBN is a synthetic compound that belongs to the family of chalcones and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood. However, studies have shown that 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exhibits its anti-inflammatory, anti-oxidant, and anti-cancer properties by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exhibits anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exhibits anti-inflammatory and anti-oxidant properties and can reduce the severity of inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is its ability to form stable complexes with various drugs, making it a potential drug delivery system. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone also exhibits anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a potential therapeutic agent. However, one of the limitations of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One direction is the further investigation of its potential applications in medicine, including its use as a drug delivery system and as a therapeutic agent for various diseases. Another direction is the further investigation of its potential applications in agriculture, including its use as a plant growth regulator and as a pesticide. Additionally, the further investigation of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone's mechanism of action and its biochemical and physiological effects can lead to a better understanding of its potential applications in various fields.
Synthesis Methods
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized using various methods, including Claisen-Schmidt condensation, solvent-free microwave-assisted synthesis, and ultrasonic-assisted synthesis. The Claisen-Schmidt condensation method involves the reaction between 4-fluorobenzaldehyde and 6-methyl-2-naphthaldehyde in the presence of a base catalyst, which results in the formation of 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. The solvent-free microwave-assisted synthesis method involves the reaction between 4-fluorobenzaldehyde and 6-methyl-2-naphthaldehyde in the presence of a base catalyst under microwave irradiation. The ultrasonic-assisted synthesis method involves the reaction between 4-fluorobenzaldehyde and 6-methyl-2-naphthaldehyde in the presence of a base catalyst under ultrasonic irradiation.
Scientific Research Applications
3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been studied for its potential use as a plant growth regulator and as a pesticide. 3-(4-fluorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been studied for its potential applications in material science, including its use as a fluorescent probe and as a precursor for the synthesis of various materials.
properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO2/c1-14-2-5-17-12-18(7-6-16(17)10-14)21-13-19(22(24)25-21)11-15-3-8-20(23)9-4-15/h2-13H,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNRBARKFWZBTF-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=C(C=C4)F)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)F)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)
